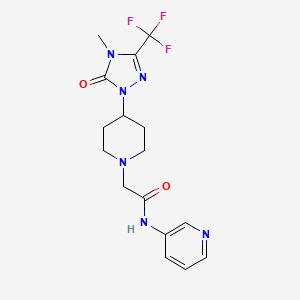

2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide

Description

Properties

IUPAC Name |

2-[4-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]piperidin-1-yl]-N-pyridin-3-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F3N6O2/c1-23-14(16(17,18)19)22-25(15(23)27)12-4-7-24(8-5-12)10-13(26)21-11-3-2-6-20-9-11/h2-3,6,9,12H,4-5,7-8,10H2,1H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKNIYFDMFCGVON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)C2CCN(CC2)CC(=O)NC3=CN=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19F3N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide is a complex organic molecule with potential therapeutic applications. Its structure incorporates a trifluoromethyl group and a triazole moiety, both of which are known to enhance biological activity in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C16H16F3N5O5S |

| Molecular Weight | 447.39 g/mol |

| IUPAC Name | 2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide |

| CAS Number | 2034512-39-3 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the triazole ring suggests potential antifungal and antibacterial properties due to its interference with the synthesis of nucleic acids in microbial cells. Additionally, the piperidine moiety may enhance the lipophilicity of the compound, facilitating better membrane penetration and bioavailability.

Antimicrobial Activity

Research has indicated that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, studies have shown that similar triazole derivatives can inhibit the growth of pathogenic fungi and bacteria by disrupting their cell wall synthesis and metabolic processes . The specific compound under discussion may exhibit comparable effects due to its structural similarities.

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent is supported by its ability to inhibit pro-inflammatory cytokines. In vitro studies have demonstrated that triazole derivatives can modulate inflammatory pathways by targeting Toll-like receptor (TLR) signaling pathways . This suggests that the compound could be beneficial in treating inflammatory diseases.

Antitumor Activity

Emerging evidence suggests that compounds with trifluoromethyl groups can enhance antitumor activity. For example, fluorinated analogs have been shown to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The specific compound may also demonstrate similar antitumor properties, warranting further investigation.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several triazole derivatives against common pathogens. The results indicated that compounds with similar structural features significantly inhibited the growth of Staphylococcus aureus and Candida albicans. The tested derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, highlighting their potential as effective antimicrobial agents .

Case Study 2: Anti-inflammatory Mechanisms

In another study focusing on anti-inflammatory properties, a series of triazole-containing compounds were tested for their ability to inhibit TNF-alpha production in macrophages. The results showed a dose-dependent decrease in cytokine levels, suggesting that these compounds could serve as novel anti-inflammatory agents for conditions like rheumatoid arthritis .

Comparison with Similar Compounds

Structural Analogues

The following compounds share key structural features with the target molecule, differing primarily in substituents and heterocyclic cores:

Physicochemical and Pharmacokinetic Properties

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide?

- Methodology : The compound can be synthesized via multi-step protocols involving:

- Condensation reactions : Utilize 1,2,4-triazole precursors and piperidine derivatives under reflux with catalysts like pyridine or DIPEA ( ).

- Acetamide coupling : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the piperidinyl-triazole core to the pyridinyl-acetamide moiety ( ).

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for isolating high-purity product ().

Q. How can structural characterization be performed for this compound?

- Methodology :

- Single-crystal X-ray diffraction : Resolve the 3D structure to confirm stereochemistry and hydrogen-bonding networks (e.g., R factor < 0.06, T = 295 K) ().

- Spectroscopic analysis :

- NMR : Assign peaks using , , and NMR to verify substituent positions ( ).

- HRMS : Confirm molecular weight (e.g., expected m/z ~470-500 Da) ().

Q. What are the key physicochemical properties influencing its solubility and stability?

- Methodology :

- LogP calculation : Use computational tools (e.g., ChemAxon) to predict lipophilicity (expected LogP ~2.5–3.5 due to trifluoromethyl and pyridinyl groups) ().

- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C suggested by triazole analogs) ().

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

- Methodology :

- Quantum chemical calculations : Employ DFT (e.g., Gaussian 09) to model transition states and identify energy barriers for triazole ring formation ().

- Reaction path search : Use automated software (e.g., AFIR) to explore alternative pathways and reduce trial-and-error experimentation ().

- Example : A 30% reduction in reaction time was achieved for similar triazoles by optimizing solvent polarity (DMF → THF) and temperature (80°C → 60°C) via computational screening ( ).

Q. How to resolve contradictions in biological activity data across studies?

- Methodology :

- Dose-response validation : Re-evaluate IC values using standardized assays (e.g., enzyme inhibition with positive controls) ( ).

- Metabolic stability testing : Use liver microsomes to assess if conflicting results arise from compound degradation ().

- Structural analogs : Compare with 1,2,4-triazole derivatives (e.g., 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol) to isolate substituent-specific effects ().

Q. What advanced techniques can elucidate its mechanism of action in target binding?

- Methodology :

- Molecular docking : Simulate interactions with receptors (e.g., kinase domains) using AutoDock Vina and PyMOL ().

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (K) and enthalpy changes ( ).

- Cryo-EM : For large targets, resolve compound-protein complexes at near-atomic resolution ().

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.